4-Bromo-2-(2-bromoethyl)-1-fluorobenzene
Description
Significance of Multifunctional Halogenated Arenes in Synthetic Chemistry
Multifunctional halogenated arenes are organic compounds that feature an aromatic ring substituted with multiple halogen atoms and other functional groups. These compounds are of considerable importance in synthetic chemistry for several reasons:
Versatile Synthetic Intermediates: The halogen atoms (such as fluorine, chlorine, bromine, and iodine) on the aromatic ring can serve as reactive handles for a variety of chemical transformations. They are key substrates in numerous cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of complex molecular architectures.
Modulation of Physicochemical Properties: The presence and position of halogen atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule. This is particularly crucial in the design of agrochemicals and pharmaceuticals, where fine-tuning these properties can lead to enhanced efficacy and better pharmacokinetic profiles.
Access to Novel Chemical Space: The unique substitution patterns of multifunctional halogenated arenes provide access to novel molecular scaffolds that may not be readily accessible through other synthetic routes. This opens up new avenues for the discovery of compounds with desired properties.
Rationale for Comprehensive Investigation of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene (B6234893)
A comprehensive investigation into 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is warranted due to its potential as a versatile building block in organic synthesis. The presence of two different halogen atoms (bromine and fluorine) at distinct positions on the benzene (B151609) ring, coupled with a bromoethyl side chain, offers multiple sites for selective chemical modification.
Despite its potential, detailed research findings, including specific synthetic protocols and reaction chemistry for 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene, are not extensively documented in publicly available scientific literature. The following table summarizes the basic structural information for this compound, alongside closely related analogues for which data is more readily available. This comparison highlights the subtle yet important structural differences that can significantly impact chemical reactivity and potential applications.
| Property | 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene | 4-Bromo-2-(bromomethyl)-1-fluorobenzene |
| Molecular Formula | C₈H₇Br₂F | C₇H₅Br₂F |
| Molecular Weight | 281.95 g/mol | 267.92 g/mol nih.gov |
| Structure | A benzene ring substituted with a bromine atom at position 4, a 2-bromoethyl group at position 2, and a fluorine atom at position 1. | A benzene ring substituted with a bromine atom at position 4, a bromomethyl group at position 2, and a fluorine atom at position 1. |
| CAS Number | Not available | 99725-12-9 nih.gov |
Further research into the synthesis and reactivity of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene would be invaluable to the scientific community, potentially unlocking new synthetic pathways and applications for this and other related multifunctional halogenated arenes.
Properties
Molecular Formula |
C8H7Br2F |
|---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
4-bromo-2-(2-bromoethyl)-1-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 |
InChI Key |
IUYZQKBMFVHPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCBr)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 2 Bromoethyl 1 Fluorobenzene and Its Derivatives
Regioselective Bromination Strategies for Fluorinated Ethylbenzenes
The introduction of a bromine atom onto a fluorinated ethylbenzene (B125841) precursor is a critical step. The directing effects of the existing substituents, fluoride (B91410) and ethyl, are key to achieving the desired 4-bromo substitution pattern. Both fluorine and the ethyl group are ortho-, para-directors for electrophilic aromatic substitution. In a substrate like 2-fluoroethylbenzene, both substituents would direct an incoming electrophile to the C4 and C6 positions. The challenge lies in maximizing the yield of the desired 4-bromo isomer.
Direct Halogenation Approaches (e.g., using Br₂ or N-Bromosuccinimide)
Direct bromination using molecular bromine (Br₂) is a fundamental method for electrophilic aromatic substitution. pearson.comyoutube.com For fluorobenzene (B45895), this reaction typically requires a Lewis acid catalyst to polarize the Br-Br bond and generate a sufficiently strong electrophile. youtube.comgoogle.com The reaction of fluorobenzene with bromine can be highly selective for the para-isomer, with selectivities of 97-98% reported at low temperatures (−20 °C to 0 °C). google.com However, achieving high selectivity often requires stringent temperature control, as higher temperatures can lead to the formation of ortho-isomers. google.com
N-Bromosuccinimide (NBS) serves as an alternative source of electrophilic bromine and is often considered easier to handle than liquid bromine. organic-chemistry.org NBS can be used for the highly regioselective bromination of activated aromatic compounds. organic-chemistry.orgnih.gov In some protocols, the use of NBS in ionic liquids or in the presence of catalysts like montmorillonite (B579905) K-10 clay can enhance reaction rates and maintain high para-selectivity. organic-chemistry.orgresearchgate.net For fluorinated substrates, which are somewhat deactivated towards electrophilic substitution, NBS in conjunction with an acid catalyst is often necessary. stackexchange.com
| Reagent System | Substrate Type | Selectivity Noted | Reference(s) |
| Br₂ / Lewis Acid (e.g., FeBr₃) | Benzene (B151609), Halobenzenes | General method for bromination | youtube.com |
| Br₂ at low temp (-20 to 0 °C) | Fluorobenzene | High para-selectivity (97-98%) | google.com |
| NBS / Tetrabutylammonium bromide | Activated Aromatics | Predominant para-selective monobromination | organic-chemistry.org |
| NBS / Ionic Liquid | Activated Aromatics | High-yielding regioselective monobromination | researchgate.net |
| NBS / Silica Gel | Aromatic Compounds | Good agent for regioselective bromination | nih.govresearchgate.net |
Catalytic Approaches for Aromatic Ring Substitution
To improve yields and regioselectivity under milder conditions, various catalytic systems have been developed. Zeolites, which are microporous aluminosilicate (B74896) minerals, are particularly noted for their role as shape-selective catalysts in aromatic substitutions. acs.org For the bromination of simple aromatic compounds like fluorobenzene and ethylbenzene, HY zeolites with pore sizes around 7 angstroms can facilitate para-bromination with high selectivity. google.comgoogle.com The constrained environment within the zeolite pores is thought to favor the formation of the sterically less hindered para-substituted transition state.
One patented process describes the selective bromination of substrates like fluorobenzene using a combination of a shape-selective zeolite catalyst and a Lewis acid, which allows for high yield and conversion at moderate temperatures (30 to 70 °C). google.com Another approach employs an Fe₂O₃/zeolite catalyst system, where the active catalytic species, FeBr₃, is formed in situ. rsc.org These catalytic methods can offer advantages in terms of catalyst handling, recyclability, and achieving high selectivity without resorting to cryogenic temperatures. google.comrsc.org
Installation of the Bromoethyl Moiety
Introducing the 2-bromoethyl group [–CH₂CH₂Br] onto the 4-bromo-1-fluorobenzene core can be accomplished through several synthetic routes. This typically involves either the modification of a pre-existing side chain or the direct installation of a two-carbon unit.
Bromomethylation Reactions (e.g., using Formaldehyde (B43269) and Hydrobromic Acid)
Bromomethylation is a reaction that installs a bromomethyl (–CH₂Br) group onto an aromatic ring. manac-inc.co.jp This is typically achieved by reacting the aromatic compound with formaldehyde (often as paraformaldehyde) and hydrogen bromide, sometimes with an added acid catalyst. manac-inc.co.jp This method is particularly useful when the target benzyl (B1604629) bromide cannot be easily obtained via radical bromination of a corresponding methylarene. manac-inc.co.jp
For the synthesis of the target compound, a potential pathway could involve the bromomethylation of 4-bromo-1-fluorobenzene to yield 4-bromo-2-(bromomethyl)-1-fluorobenzene. nih.gov This intermediate would then require a subsequent one-carbon chain extension to form the bromoethyl group, a non-trivial transformation that could involve conversion to a Grignard reagent followed by reaction with an appropriate electrophile.
Strategies for Haloethylbenzene Formation and Isomerization
A more direct route to a bromoethyl side chain involves the free-radical halogenation of an ethyl-substituted arene. nih.govyoutube.com Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) typically results in the selective bromination at the benzylic position due to the resonance stabilization of the resulting benzylic radical. pearson.comlibretexts.org For a precursor like 4-bromo-2-ethyl-1-fluorobenzene, this reaction would be expected to yield 4-bromo-1-(1-bromoethyl)-2-fluorobenzene, an isomer of the desired product. youtube.com
Achieving the terminal 2-bromoethyl substitution is more challenging via this method. An alternative strategy involves the halofluorination or bromofluorination of a styrene (B11656) derivative. nih.gov For instance, reacting a vinyl-substituted benzene with N-bromosuccinimide and a fluoride source can introduce both bromine and fluorine across the double bond. nih.gov A more relevant approach to the target compound would be the anti-Markovnikov addition of HBr across the double bond of a corresponding styrene precursor, a reaction often achieved under radical conditions.
Another synthetic pathway could begin with a precursor like 1-(2-bromoethyl)-4-fluorobenzene, which can be synthesized and is commercially available. oakwoodchemical.com Subsequent regioselective bromination of this intermediate at the position ortho to the bromoethyl group and para to the fluorine atom would yield the target molecule, 4-bromo-2-(2-bromoethyl)-1-fluorobenzene (B6234893). uni.lu
Fluorination Techniques in Analogous Systems
Direct fluorination of an aromatic ring with F₂ is extremely reactive and difficult to control. libretexts.org Therefore, milder and more selective methods are employed. Electrophilic fluorination uses reagents that deliver an electrophilic "F⁺" species. masterorganicchemistry.com Reagents like Selectfluor® (F-TEDA-BF₄) are common in modern organic synthesis for this purpose. libretexts.org
Nucleophilic aromatic substitution (the Balz-Schiemann reaction) is a classic method that involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from a corresponding aniline. orgsyn.org This procedure is a general way to convert arylamines to aryl fluorides and often provides better yields than earlier methods. orgsyn.org More modern approaches involve metal-catalyzed nucleophilic fluorination, where an aryl halide (like a bromide) or triflate is displaced by a fluoride source, such as KF or CsF, often with a palladium or copper catalyst. organic-chemistry.org These methods have expanded the scope and functional group tolerance for synthesizing fluorinated aromatic compounds. organic-chemistry.org The fluorination of haloaromatic compounds using reagents like bromine trifluoride (BrF₃) has also been explored, though these reactions can be difficult to control. nist.gov
| Fluorination Method | Reagent(s) | Precursor Type | Key Features | Reference(s) |
| Balz-Schiemann Reaction | HNO₂, HBF₄ or HPF₆, heat | Arylamine | Classic, reliable method for converting anilines to aryl fluorides. | orgsyn.org |
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Electron-rich arene | Delivers "F⁺" species to the aromatic ring. | libretexts.org |
| Metal-Catalyzed Nucleophilic Fluorination | KF or CsF, Pd or Cu catalyst | Aryl Halide/Triflate | Modern method with broad substrate scope and functional group tolerance. | organic-chemistry.org |
| Deoxyfluorination | PhenoFluorMix™ | Phenol | Converts phenols to aryl fluorides. | organic-chemistry.org |
Nucleophilic Fluorination Approaches for Aryl Halides
The direct conversion of aryl halides to aryl fluorides via nucleophilic substitution is an attractive synthetic route due to the wide availability of the starting materials. acs.orgnih.gov However, traditional nucleophilic aromatic substitution (SNAr) reactions are often limited to electron-deficient substrates and require harsh conditions. snmjournals.org Modern transition-metal-catalyzed methods have significantly broadened the scope of this transformation.
Copper-Mediated Fluorination: Copper-catalyzed methods have emerged as a powerful tool for the fluorination of aryl halides. acs.orgsnmjournals.org These reactions can proceed through a Cu(I)/Cu(III) catalytic cycle, which involves the oxidative addition of the aryl halide to a Cu(I) center, followed by halide exchange with a fluoride source and subsequent reductive elimination to form the aryl-fluorine bond. acs.org This approach is notable for its mild reaction conditions and has been shown to be effective even at room temperature for certain substrates. acs.org The choice of ligand is critical to prevent the decomposition of the copper(I) fluoride intermediate. nih.gov For instance, the use of specific organometallic copper complexes allows for the fluorination of both electron-rich and electron-poor aryl halides with sources like potassium fluoride (KF). snmjournals.org
Palladium-Catalyzed Fluorination: Palladium-based catalysts have also been successfully employed for the nucleophilic fluorination of aryl bromides and iodides. nih.govacs.org These methods often utilize bulky biarylphosphine ligands to facilitate the reaction. nih.gov A key challenge in these transformations is the potential for competing reduction of the aryl halide, leading to undesired byproducts. nih.gov However, optimized systems using a combination of silver fluoride (AgF) and potassium fluoride (KF) have been developed to minimize this side reaction and effectively convert unactivated (hetero)aryl bromides to their corresponding fluorides. nih.govacs.org The mechanism can involve an in situ ligand modification, which is crucial for the catalyst's effectiveness. acs.org
Table 1: Comparison of Transition-Metal-Catalyzed Nucleophilic Fluorination of Aryl Halides
| Feature | Copper-Mediated Fluorination | Palladium-Catalyzed Fluorination |
|---|---|---|
| Catalyst | Typically Cu(I) complexes (e.g., L-Cu-OTf) snmjournals.org | Pd complexes with bulky phosphine (B1218219) ligands nih.gov |
| Fluoride Source | Alkali metal fluorides (e.g., KF, CsF, AgF) acs.orgsnmjournals.org | Often a combination, e.g., AgF with KF nih.govacs.org |
| Substrate Scope | Effective for both electron-rich and electron-poor aryl halides acs.orgsnmjournals.org | Broad scope, particularly effective for nitrogen-containing heteroaryl bromides nih.govacs.org |
| Reaction Conditions | Can be very mild (e.g., room temperature) acs.org to moderate (e.g., 140 °C) snmjournals.org | Typically requires heating (e.g., in 2-MeTHF) acs.org |
| Key Challenge | Stability of Cu(I)-F intermediate nih.gov | Minimizing reduction byproducts nih.gov |
Aryne-Mediated Fluorination Strategies
Aryne chemistry offers an alternative, transition-metal-free pathway for the introduction of fluorine onto an aromatic ring. Arynes are highly reactive intermediates that can be trapped by a variety of nucleophiles, including fluoride ions.
The generation of a benzyne (B1209423) intermediate in the presence of a fluoride source like potassium fluoride (KF) can lead to the formation of fluorinated aromatic products. rsc.org This strategy has been successfully applied in the ring-opening fluorination of cyclic thioethers, where the aryne triggers the reaction. rsc.org The key advantages of this approach include the use of an inexpensive fluorine source and mild, operationally simple conditions. rsc.org Other research has explored fluoride-mediated 1,2-difunctionalization of arynes, demonstrating the versatility of this reactive intermediate in constructing complex fluorinated molecules. nih.govacs.org While some fluorination reactions have been shown to be inconsistent with an aryne mechanism, it remains a valuable strategy in specific contexts. nih.gov
Orthogonal Functionalization Strategies in Polyhalogenated Arenes
The selective synthesis of polysubstituted aromatic compounds often relies on orthogonal functionalization, where different halogen atoms on the same ring can be addressed sequentially due to their differing reactivities. nih.gov This is particularly challenging when the halogen atoms are identical. nih.govacs.org Site-selectivity in the cross-coupling of polyhalogenated arenes can be controlled by several factors, including electronic effects, steric hindrance, and the use of directing groups. nih.govfao.org For instance, in an electron-deficient polyhalogenated arene, oxidative addition during a cross-coupling reaction may occur preferentially at the more electrophilic C–X bond. nih.gov These principles allow for the programmed, step-by-step construction of complex molecules from readily available polyhalogenated precursors. nih.gov
Sequential Halogenation and Alkylation Procedures
The construction of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene necessitates a carefully planned sequence of reactions to install the substituents at the correct positions. A plausible synthetic route would involve a combination of electrophilic substitution and side-chain modification reactions. revisionworld.com
A general approach could begin with a commercially available precursor such as 1-bromo-4-fluorobenzene (B142099). wikipedia.org The synthesis would then proceed through a sequence of steps:
Electrophilic Acylation: A Friedel-Crafts acylation reaction can be used to introduce a two-carbon chain onto the benzene ring. revisionworld.com Reacting 1-bromo-4-fluorobenzene with an acyl halide like chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would likely install the chloroacetyl group at the 2-position, directed by the fluorine atom and activated ortho to it.
Reduction of the Ketone: The resulting ketone can be reduced to a methylene (B1212753) group. Standard methods like the Wolff-Kishner or Clemmensen reduction would convert the acyl group to an ethyl group, yielding 4-bromo-2-(2-chloroethyl)-1-fluorobenzene.
Side-Chain Halogen Exchange/Bromination: The final step involves converting the chloroethyl side chain to the target bromoethyl group. This can be achieved via a Finkelstein reaction using a bromide salt like sodium bromide. Alternatively, if the starting material was 2-(4-bromo-2-fluorophenyl)ethanol, the hydroxyl group could be directly converted to a bromide using reagents such as phosphorus tribromide or a combination of triphenylphosphine (B44618) and carbon tetrabromide. rsc.org
This stepwise approach, which combines ring functionalization (alkylation) with subsequent side-chain manipulation (halogenation), is a cornerstone of synthetic organic chemistry for building complex aromatic molecules. wiley-vch.denih.gov
Table 2: Plausible Synthetic Sequence for 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 1-Bromo-4-fluorobenzene | ClCOCH₂Cl, AlCl₃ | 2-(5-Bromo-2-fluorophenyl)-1-chloroethan-1-one |
| 2 | Clemmensen/Wolff-Kishner Reduction | 2-(5-Bromo-2-fluorophenyl)-1-chloroethan-1-one | Zn(Hg), HCl or H₂NNH₂, KOH | 4-Bromo-2-(2-chloroethyl)-1-fluorobenzene |
| 3 | Finkelstein Reaction | 4-Bromo-2-(2-chloroethyl)-1-fluorobenzene | NaBr, Acetone | 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene |
Industrial Scale Production Considerations
When scaling up the synthesis of a compound like 4-bromo-2-(2-bromoethyl)-1-fluorobenzene, several factors beyond the chemical yield must be considered. The cost of raw materials is a primary concern. For halogenation steps, using elemental bromine is often far more cost-effective than specialized reagents like N-bromosuccinimide (NBS), a strategy employed in the industrial synthesis of related compounds. google.com
Reactivity and Mechanistic Studies of 4 Bromo 2 2 Bromoethyl 1 Fluorobenzene
Reactivity of the Aryl Bromide Moiety
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. beilstein-journals.org The aryl bromide in 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene (B6234893) is expected to be reactive under typical palladium-catalyzed conditions.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. acs.orgthieme-connect.de While specific studies on 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene are not prevalent in the literature, the reactivity of similar fluorohalobenzenes has been investigated. For instance, the Suzuki–Miyaura coupling of 1,4-dibromo-2-fluorobenzene (B72686) with various arylboronic acids has been shown to produce fluorinated terphenyls. acs.org In another study, the coupling of bromopentafluorobenzene (B106962) with phenylboronic acid using palladium-based diphosphine catalysts demonstrated that the yield is highly dependent on the choice of ligand. acs.org These reactions typically proceed with high regioselectivity, with the coupling occurring at the more reactive C-Br bond over the C-F bond. acs.org
Interactive Data Table: Suzuki-Miyaura Coupling of Related Fluorohalobenzenes
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1,4-Dibromo-2-fluorobenzene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Fluorinated para-terphenyls | Varies | acs.org |
| Bromopentafluorobenzene | Phenylboronic acid | Pd-diphosphine | K₃PO₄ | Toluene | 2,3,4,5,6-Pentafluorobiphenyl | Varies | acs.org |
The Mizoroki-Heck reaction is a palladium-catalyzed method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene. acs.orgrsc.org This reaction is a powerful tool for the synthesis of substituted alkenes. The aryl bromide of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene can readily participate in Mizoroki-Heck reactions. A key consideration for this specific substrate is the potential for the in situ generation of an alkene from the 2-bromoethyl side chain via base-mediated dehydrohalogenation. acs.org This could lead to subsequent intramolecular or intermolecular Heck reactions. Studies on similar aryl bromides have shown that the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. beilstein-journals.orgorganic-chemistry.org
Interactive Data Table: Representative Mizoroki-Heck Reactions of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl bromides | Fluorous alkenes | Pd(OAc)₂ | NaOAc | DMF/THF | (E)-Ar-CH=CH-Rfn | 78 (avg) | beilstein-journals.org |
| Aryl bromides | Acrylates | Palladacycle phosphine (B1218219) mono-ylide | K₂CO₃ | NMP | Aryl acrylates | Good | rsc.org |
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. scite.ainih.gov This was one of the first cross-coupling methods to be developed. The aryl bromide in 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene would be a suitable electrophile for Kumada coupling reactions. The reaction is typically carried out in ethereal solvents like THF or diethyl ether. scite.ai A variety of aryl and vinyl Grignard reagents can be coupled with aryl halides using this method. scite.ainih.gov
Interactive Data Table: Examples of Kumada Coupling with Aryl Halides
| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Chloride | Arylmagnesium Bromide | (IPr)Ni(allyl)Cl | Dioxane | Biaryl | High | nih.gov |
| Aryl Bromide | Arylmagnesium Bromide | Pd/Phosphinous Acid | THF | Biaryl | High | nih.gov |
The aryl bromide moiety can undergo other important transformations, including hydroxylation to form phenols and reductive alkylation.
Hydroxylation: Palladium-catalyzed hydroxylation of aryl halides provides a direct route to phenols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Recent methods have utilized boric acid as an efficient hydroxide (B78521) source in the presence of a palladium catalyst and a suitable ligand, such as t-BuBrettPhos. acs.orgscite.ai These reactions are tolerant of a wide range of functional groups and can be applied to complex molecules. acs.org Another approach uses potassium or cesium hydroxide with a palladacycle precatalyst, also showing broad applicability for the synthesis of phenols and hydroxylated heteroarenes. acs.orgnih.gov
Reductive Alkylation: While direct "reductive alkylation" as a single named reaction is less common, related processes can be achieved through tandem reactions. For example, palladium-catalyzed formylation of aryl bromides using syngas (CO/H₂) can produce aromatic aldehydes, which can then be further functionalized. nih.gov Another approach is the direct acylation of aryl bromides with aldehydes, which has been shown to be catalyzed by a palladium-amine system to produce alkyl aryl ketones. acs.org Furthermore, palladium can catalyze the arylation and alkylation of sp2 and sp3 C-H bonds, a process that can be directed by an auxiliary group on the substrate. rsc.org
In recent years, there has been growing interest in developing transition-metal-free coupling reactions to avoid the cost and toxicity associated with metal catalysts. rsc.org
Some Suzuki-type couplings have been reported to proceed without the addition of a transition metal catalyst, particularly under microwave irradiation in aqueous media. rsc.org However, it has also been suggested that these reactions may be catalyzed by trace amounts of palladium impurities present in the reagents. rsc.org
Base-catalyzed or -promoted reactions offer another avenue for transition-metal-free functionalization. For instance, the intramolecular cyclization of 2-ynylphenols to form benzofurans can be achieved using a simple base like cesium carbonate. Given the structure of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene, a transition-metal-free intramolecular cyclization could potentially be induced under basic conditions, where the bromoethyl group acts as an electrophile for an aryl anion or radical intermediate. The generation of aryl radicals from organobismuth compounds by simple heating in air has also been reported as a method for transition-metal-free borylation, showcasing the potential of radical pathways in metal-free transformations. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAc) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. wikipedia.org In the case of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene, the presence of both fluorine and bromine on the aromatic ring raises questions of selectivity. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.
Fluorine is more electronegative than bromine and is known to be a better leaving group in many SNAr reactions. stackexchange.comstackexchange.comreddit.com This is because the high electronegativity of fluorine strongly stabilizes the carbanionic intermediate formed during the reaction. reddit.com Therefore, nucleophilic attack is generally favored at the carbon atom bearing the fluorine atom over the one bearing the bromine atom. nih.gov However, the reaction's outcome can be influenced by the specific nucleophile, solvent, and reaction conditions. mdpi.com For instance, some studies have shown that under certain photoredox catalysis conditions, bromine can be a tolerated functional handle, allowing for selective substitution at the C-F bond. nih.gov
It's important to note that aryl halides without strong electron-withdrawing groups are generally unreactive towards traditional SNAr reactions. masterorganicchemistry.comnih.gov However, modern catalytic methods, including those employing transition metals or photoredox catalysts, have enabled the functionalization of such "unactivated" aryl fluorides and bromides. nih.govnih.gov
Reductive Transformations of Aryl Halides
The bromine and fluorine atoms on the aromatic ring can be removed through reductive processes. The relative ease of reduction for different aryl halides is a critical consideration in synthetic planning. Generally, the reactivity of aryl halides towards reduction follows the order I > Br > Cl > F. researchgate.netwenxuecity.com This trend is attributed to the decreasing bond strength of the carbon-halogen bond as the halogen atom's size increases.
Consequently, the aryl bromine in 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is more susceptible to reduction than the aryl fluorine. Selective reduction of the C-Br bond can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.orgresearchgate.net This selectivity allows for the bromo group to be used as a "blocking group" in synthesis, enabling functionalization at other positions before its removal. organic-chemistry.org
More advanced methods for the reduction of aryl halides, including those involving visible-light photoredox catalysis, have also been developed. nih.gov These methods can generate aryl radicals from aryl halides, which can then undergo further reactions. nih.gov While the reduction of aryl bromides is common, the reduction of the more robust C-F bond typically requires harsher conditions or specialized reagents, such as super-photoreductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). rsc.org
Reactivity of the Bromoethyl Side Chain
The (2-bromoethyl) side chain is a versatile functional group that readily participates in a variety of transformations, including nucleophilic substitution, cyclization, and elimination reactions.
Nucleophilic Substitution Reactions (SN1/SN2)
The bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. bloomtechz.com These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. bloomtechz.commasterorganicchemistry.com
SN2 Mechanism: As a primary alkyl halide, the bromoethyl group is predisposed to undergo SN2 reactions. bloomtechz.com This mechanism involves a concerted, backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. bloomtechz.com Strong nucleophiles favor the SN2 pathway. youtube.com
SN1 Mechanism: An SN1 mechanism, which proceeds through a carbocation intermediate, is less likely for a primary halide but can be promoted under certain conditions, such as with a weak nucleophile in a polar protic solvent. youtube.comkhanacademy.org The stability of the potential carbocation is a key factor. While a primary carbocation is generally unstable, the proximity of the benzene (B151609) ring can offer some stabilization through resonance, forming a benzylic-like carbocation. khanacademy.org
The choice between SN1 and SN2 pathways is influenced by the strength of the nucleophile, the solvent, and the structure of the substrate. masterorganicchemistry.comkhanacademy.org
Intramolecular Cyclization Reactions Involving the Bromoethyl Group
The bromoethyl side chain can participate in intramolecular cyclization reactions, where a nucleophilic part of the molecule attacks the electrophilic carbon bearing the bromine. This process is a powerful tool for the synthesis of cyclic compounds.
The success of these cyclizations depends on the nature of the internal nucleophile and the reaction conditions. For example, if the ortho position to the bromoethyl group contains a suitable nucleophile, an intramolecular Friedel-Crafts type reaction could lead to the formation of a new ring fused to the benzene ring. nih.gov Radical cyclizations are also a possibility, where a radical generated on the side chain can add to the aromatic ring. researchgate.net
Furthermore, the bromoethyl group can be used to construct heterocyclic rings. For instance, if the molecule is modified to contain a nucleophilic side chain, such as an alcohol or an amine, intramolecular cyclization can lead to the formation of oxygen- or nitrogen-containing heterocycles. nih.govebrary.netnih.gov
Elimination Reactions to Form Vinyl Moieties
In the presence of a strong, non-nucleophilic base, the bromoethyl group can undergo an E2 elimination reaction to form a vinyl group. This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the bromine, with the simultaneous departure of the bromide ion. This process leads to the formation of 4-bromo-1-fluoro-2-vinylbenzene.
The regioselectivity of this elimination is typically governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. The choice of base and reaction conditions is crucial to favor elimination over substitution.
Interplay of Halogen Substituents on Reactivity
Electronic Effects: The fluorine atom, being the most electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring, which can influence the acidity of benzylic protons and the reactivity of the ring towards electrophilic attack. The bromine atom also has an inductive effect, albeit weaker than fluorine. Both halogens also possess a resonance effect (+R) due to their lone pairs of electrons, but for halogens, the inductive effect generally dominates. researchgate.net
Steric Effects: The ortho-positioning of the bromoethyl group relative to the fluorine atom can sterically hinder reactions at that site.
Reactivity Hierarchy: The different carbon-halogen bonds exhibit a clear hierarchy in their reactivity. For nucleophilic substitution on the aromatic ring, the C-F bond is generally more reactive than the C-Br bond under SNAr conditions. reddit.comnih.gov Conversely, in reductive dehalogenation, the C-Br bond is more easily cleaved than the C-F bond. organic-chemistry.org The C-Br bond on the ethyl side chain is an alkyl halide and is significantly more reactive towards nucleophilic substitution than the aryl halides. quora.com
This hierarchy allows for selective transformations by carefully choosing the reaction conditions. For example, a nucleophilic substitution could be directed to the bromoethyl side chain without affecting the aryl halides, or a selective reduction could remove the aryl bromine while leaving the aryl fluorine and the bromoethyl group intact.
Electronic Effects of Fluorine on Aromatic Ring Reactivity
The fluorine atom at the C1 position significantly modulates the electron density of the aromatic ring through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect, which polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring. csbsju.eduquora.com This effect tends to deactivate the ring towards electrophilic aromatic substitution (EAS) by reducing its nucleophilicity. stackexchange.comechemi.com Consequently, fluorobenzene (B45895) is generally less reactive in EAS reactions than benzene itself. stackexchange.comechemi.com
Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. csbsju.edu This +R effect increases the electron density at the ortho and para positions relative to the meta position. aakash.ac.in The resonance structures illustrate this donation of electron density, which partially counteracts the strong inductive withdrawal.
| Substituent Effect | Description | Impact on Aromatic Ring | Relative Reactivity in EAS (vs. Benzene) |
|---|---|---|---|
| Inductive Effect (-I) of Fluorine | Withdrawal of electron density from the ring through the sigma bond due to high electronegativity. | Deactivates the entire ring towards electrophilic attack. | Decreases reactivity. |
| Resonance Effect (+R) of Fluorine | Donation of lone pair electrons into the aromatic π-system. | Increases electron density at ortho and para positions. | Partially counteracts deactivation and directs substitution. |
Regioselectivity and Chemoselectivity in Multifunctional Systems
The presence of multiple functional groups—a fluorine atom, a bromine atom, and a bromoethyl group—on the benzene ring of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene introduces complex considerations of regioselectivity and chemoselectivity in its reactions.
Regioselectivity in Electrophilic Aromatic Substitution:
In an electrophilic aromatic substitution reaction, the position of attack on the benzene ring is determined by the directing effects of the existing substituents. Both the fluorine and bromine atoms are ortho-, para-directing deactivators. aakash.ac.in The 2-bromoethyl group, being an alkyl group with a deactivating substituent, is generally considered a weak deactivator and also directs ortho and para. The directing effects of these groups are summarized below:
Fluorine (at C1): Directs to C2, C4, and C6.
Bromoethyl group (at C2): Directs to C1, C3, and C5.
Bromine (at C4): Directs to C1, C3, and C5.
The positions on the ring are electronically influenced as follows:
C3: Activated by the ortho-directing bromoethyl group and the ortho-directing bromine atom.
C5: Activated by the para-directing bromoethyl group and the ortho-directing bromine atom.
C6: Activated by the ortho-directing fluorine atom.
The outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a crucial role. The bulky bromoethyl group at C2 would likely disfavor substitution at the adjacent C3 position. Therefore, substitution would be most probable at the C5 and C6 positions.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over others in the molecule. In 4-bromo-2-(2-bromoethyl)-1-fluorobenzene, there are three potential sites for reaction:
The Aromatic Ring: Can undergo electrophilic or nucleophilic substitution.
The Aromatic Bromine: Can participate in reactions like cross-coupling.
The Bromoethyl Side Chain: The bromine on the ethyl group is an alkyl bromide and is susceptible to nucleophilic substitution (SN1 or SN2) and elimination reactions. libretexts.orgquora.com
The benzylic-like position of the bromine on the ethyl group makes it particularly reactive towards nucleophilic substitution. chemistry.coachchemistrysteps.com The stability of a potential benzylic carbocation or the accessibility for an SN2 attack is enhanced by the adjacent aromatic ring. chemistry.coachchemistrysteps.com
In reactions with nucleophiles, the bromoethyl group is expected to be significantly more reactive than the aromatic bromine. chemguide.co.uk Aryl halides are generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups in the ortho and para positions. libretexts.org While the fluorine and bromine atoms are deactivating, they are not typically sufficient to promote nucleophilic aromatic substitution under standard conditions.
Therefore, a high degree of chemoselectivity is anticipated. Treatment with a typical nucleophile would likely result in substitution at the bromoethyl side chain, leaving the aromatic ring and the aromatic bromine intact.
| Functional Group | Potential Reactions | Expected Reactivity | Rationale |
|---|---|---|---|
| Aromatic Ring | Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr) | Deactivated for EAS, very unreactive for SNAr. | -I effects of F and Br deactivate the ring for EAS. Lack of strong ortho/para electron-withdrawing groups prevents SNAr. libretexts.org |
| Aromatic Bromine | Cross-coupling reactions (e.g., Suzuki, Heck) | Reactive under specific catalytic conditions. | Aryl bromides are common substrates for cross-coupling reactions. |
| Bromoethyl Group | Nucleophilic Substitution (SN1/SN2), Elimination | Highly reactive towards nucleophiles. | The bromine is at a benzylic-like position, which stabilizes reaction intermediates/transition states. libretexts.orgquora.comchemistry.coachchemistrysteps.com |
Advanced Spectroscopic and Computational Characterization of 4 Bromo 2 2 Bromoethyl 1 Fluorobenzene
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the structure of organic molecules. Each method provides unique information about the molecular framework, connectivity, and electronic environment of the atoms.
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei like fluorine.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene (B6234893) is expected to show distinct signals for the aromatic and the ethyl side-chain protons. The aromatic region would display complex splitting patterns due to the coupling between the three non-equivalent aromatic protons and the fluorine atom. The ethyl group would likely present as two triplets, corresponding to the two methylene (B1212753) groups, with chemical shifts influenced by the adjacent bromine atom and the aromatic ring. For comparison, the ¹H NMR spectrum of the related compound, 4-Bromo-2-fluorobenzyl bromide, shows aromatic protons in the range of 7.25-7.28 ppm and a singlet for the bromomethyl protons at 4.455 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number and electronic environment of the carbon atoms. One would expect to observe signals for the six aromatic carbons and the two carbons of the ethyl side chain. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The carbon directly bonded to fluorine would exhibit a large coupling constant (¹JCF). The "heavy atom effect" of bromine can sometimes cause the signal of the directly attached carbon (ipso-carbon) to appear at a higher field (lower ppm) than might be expected based on electronegativity alone. stackexchange.com
¹⁹F NMR Spectroscopy: A single resonance would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. nih.gov
Predicted ¹H and ¹³C NMR Data (based on general principles):
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.6 | 115 - 140 |
| -CH₂-Ar | ~ 3.2 (triplet) | ~ 35 |
| -CH₂-Br | ~ 3.6 (triplet) | ~ 30 |
| C-F | - | 155 - 165 (d, ¹JCF ≈ 245 Hz) |
| C-Br (aromatic) | - | ~ 110 - 120 |
| C-CH₂ | - | ~ 130 - 140 |
Note: These are estimated values and actual experimental data may vary.
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene (C₈H₇Br₂F), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly 1:1 natural abundance). This would result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
Predicted Fragmentation Pattern:
Molecular Ion (M⁺): A prominent cluster of peaks corresponding to [C₈H₇Br₂F]⁺.
Loss of Br: A significant fragment resulting from the cleavage of a bromine atom, [C₈H₇BrF]⁺.
Loss of C₂H₄Br: Fragmentation of the bromoethyl side chain to give [C₆H₃BrF]⁺.
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethyl group to produce a [C₆H₃BrF]⁺ fragment and a [C₂H₄Br]⁺ fragment.
PubChem provides predicted collision cross-section data for ions of a constitutional isomer, 4-bromo-2-(1-bromoethyl)-1-fluorobenzene, which can give an indication of the expected m/z values for various adducts in mass spectrometry analysis. uni.lu
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching (aromatic): ~3100-3000 cm⁻¹
C-H stretching (aliphatic): ~2960-2850 cm⁻¹
C=C stretching (aromatic): ~1600-1450 cm⁻¹
C-F stretching: ~1250-1000 cm⁻¹
C-Br stretching: ~600-500 cm⁻¹
Aromatic substitution patterns: Bending vibrations in the 1000-650 cm⁻¹ region.
For comparison, the IR spectrum of the related compound 4-bromo-1-chloro-2-fluorobenzene (B1271914) shows distinct peaks that can be assigned to its vibrational modes. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Non-polar bonds often give rise to strong Raman signals, so the C-C and C-Br bonds would be expected to be prominent.
Computational Chemistry and Mechanistic Insights
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict a wide range of properties for 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene. These calculations can provide optimized molecular geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Furthermore, Time-Dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum (UV-Vis) and provide insights into the nature of its excited states. While no specific computational studies on this molecule have been published, such calculations are routinely performed for similar halogenated aromatic compounds.
Reaction Mechanism Elucidation through Computational Modeling
The reaction mechanisms of complex molecules like 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene can be effectively studied using computational modeling, particularly with methods like Density Functional Theory (DFT). nih.govresearchgate.net These models help in predicting the regioselectivity of reactions and understanding the stability of reaction intermediates.
The reactivity of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is dictated by two primary sites: the aromatic ring and the bromoethyl side chain.
Aromatic Ring Reactivity: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution (EAS) . The mechanism involves an electrophile attacking the electron-rich aromatic ring, forming a σ-complex (or Wheland intermediate), followed by deprotonation to restore aromaticity. researchgate.net The positions of substitution on the ring are directed by the existing substituents: the fluorine, bromine, and ethyl groups.
Substituent Effects: Both fluorine and bromine are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of resonance. The ethyl group is an activating, ortho-, para-directing group. Computational models based on DFT can calculate the relative stabilities of the possible σ-complex intermediates to predict the most likely substitution pattern. nih.gov For halogenations, these models have shown high accuracy, predicting outcomes to within approximately 1 kcal/mol of experimental observations. nih.gov
Side Chain Reactivity: The 2-bromoethyl group can undergo nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions. Computational studies on similar ethylbenzene (B125841) derivatives have elucidated reaction pathways, including those involving radical intermediates. nih.govresearchgate.net For instance, DFT calculations on ethylbenzene oxidation have shown that mechanisms involving radical-type intermediates often have lower energy barriers than corresponding two-electron transfer mechanisms, making them more plausible. nih.gov
The following table, based on general principles of electrophilic aromatic substitution, illustrates the directing effects of the substituents on the aromatic ring of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene.
| Substituent | Position | Type | Directing Effect |
| -F | 1 | Halogen | Deactivating |
| -CH₂CH₂Br | 2 | Alkyl Halide | Activating (alkyl part) |
| -Br | 4 | Halogen | Deactivating |
This table is illustrative and based on established principles of organic chemistry.
Photodissociation Dynamics of Halogenated Aromatics
The photodissociation of halogenated aromatic compounds is a field of significant research, often investigated using ultrafast pump-probe laser spectroscopy and quantum dynamical simulations. nih.gov While specific data for 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is scarce, the behavior of analogous molecules like bromo-3-fluorobenzene provides critical insights. nih.gov
Upon UV excitation, halogenated aromatics typically undergo cleavage of the carbon-halogen bond. dntb.gov.ua The process is often mediated by nonadiabatic transitions between potential energy surfaces. nih.gov For bromo-3-fluorobenzene, UV photodissociation between 255 and 265 nm proceeds via the S₀→1ππ→1πσ channel, leading to the cleavage of the C-Br bond. nih.gov
For 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene, two primary photodissociation pathways involving C-Br bond cleavage are plausible:
Aromatic C-Br Bond Cleavage: Excitation to an excited electronic state can lead to the dissociation of the bromine atom from the aromatic ring. This is a common pathway for many bromoaromatic compounds.
Alkyl C-Br Bond Cleavage: The bromoethyl side chain also provides a site for photodissociation. The C-Br bond in the side chain is generally weaker than the aromatic C-Br bond and can be a primary site of cleavage.
Theoretical studies on the photodissociation of the bromine molecule itself show that nonadiabatic transitions play a crucial role. researchgate.net Similar complex dynamics are expected for polyhalogenated aromatic compounds, where multiple excited states and potential curve crossings can influence the reaction pathways and product branching ratios. nih.gov The solvent environment can also significantly impact the photodissociation dynamics, in some cases turning a photodissociation reaction into a photoisomerization by caging the dissociated fragments. dntb.gov.ua
The photodegradation of polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, has been shown to proceed through reactions with molecular oxygen from both excited singlet and triplet states. nih.gov This suggests that in relevant environments, the photodissociation of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene could also be influenced by reactions with ambient species.
Theoretical Studies of Isomerization Pathways
Isomerization in substituted benzenes can occur through various mechanisms, including intramolecular rearrangements where substituents migrate around the aromatic ring. Computational studies, often employing DFT, are instrumental in mapping the potential energy surfaces and identifying the transition states and energy barriers for these transformations.
For 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene, several isomerization pathways can be theoretically investigated:
Halogen Migration: The bromine or fluorine atoms could migrate to different positions on the benzene ring. Such isomerizations in dihalobenzenes have been studied and are known to be catalyzed by strong acids.
Side-Chain Rearrangement: The bromoethyl group could potentially undergo rearrangement. For instance, isomerization to a 1-bromoethyl group is a possibility, though likely involving a high-energy transition state.
Cis/Trans Isomerization: While not applicable to the aromatic ring itself, if the side chain were unsaturated, cis-trans isomerization would be a key pathway. Theoretical studies on molecules like azobenzene (B91143) derivatives show that such isomerizations can proceed through either inversion or rotational mechanisms, and the energy barriers are influenced by the substituents on the aromatic rings. rsc.orgmdpi.com
Computational approaches can calculate the isomerization stabilization energies (ISE) to compare the relative stabilities of different isomers. nih.gov For example, studies on substituted cubanes have shown that the electronic nature of substituents (electron-donating vs. electron-withdrawing) can significantly influence the favored isomerization pathway by stabilizing or destabilizing carbocation intermediates. researchgate.net A similar influence of the fluoro, bromo, and bromoethyl groups would be expected in any isomerization reaction of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene that proceeds through charged intermediates.
The table below presents hypothetical energy barriers for isomerization pathways based on data from analogous systems. These values are for illustrative purposes only.
| Isomerization Pathway | Analogous System | Typical Calculated Barrier (kcal/mol) | Reference System |
| Halogen Migration (Br) | Dihalobenzenes | 30 - 40 | Benzene |
| Rotational Isomerization | Azobenzene Derivatives | 20 - 25 | Azobenzene |
| Side-Chain Rearrangement | Substituted Alkanes | > 40 | Butane |
This table is for illustrative purposes. The energy barriers are highly dependent on the specific molecule, reaction conditions, and computational method used.
Advanced Applications in Synthetic Chemistry
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene (B6234893) as a Versatile Synthetic Building Block
The unique arrangement of functional groups in 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene could render it a highly versatile building block in organic synthesis. The presence of two distinct bromine atoms—one attached to the aromatic ring and one on the ethyl side chain—offers opportunities for selective and sequential reactions. The fluorine atom and the substituted benzene (B151609) ring provide a core structure that is common in many biologically active molecules and advanced materials.
The aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The alkyl bromide on the ethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This dual reactivity would allow for the construction of complex molecular architectures from a single starting material.
Table 1: Potential Reactions of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene
| Reaction Type | Reactive Site | Potential Reagents | Potential Products |
| Suzuki Coupling | Aryl Bromide | Arylboronic acids, Pd catalyst, Base | Biaryl compounds |
| Nucleophilic Substitution | Alkyl Bromide | Amines, Alcohols, Thiols | Substituted phenethylamines, ethers, thioethers |
| Grignard Formation | Aryl Bromide | Magnesium | Aryl Grignard reagent |
| Heck Reaction | Aryl Bromide | Alkenes, Pd catalyst, Base | Stilbene derivatives |
Role in the Synthesis of Complex Organic Architectures
The multifunctionality of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene would make it a valuable intermediate in the synthesis of complex organic molecules. For instance, the bromoethyl side chain could be used to form a heterocyclic ring through intramolecular cyclization after modification of the aryl bromide. Alternatively, sequential reactions at both bromine positions could be employed to build intricate scaffolds with precise control over the final structure. This step-wise approach is crucial in the total synthesis of natural products and the development of new pharmaceutical agents.
Development of Multifunctional Reagents for Chemical Libraries and Parallel Synthesis
In the field of drug discovery, the generation of chemical libraries containing a diverse range of compounds is essential for high-throughput screening. 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene could serve as a key scaffold for the development of such libraries. Its two reactive handles allow for the introduction of two different points of diversity. By reacting the aryl bromide with a set of building blocks and the alkyl bromide with another set, a large and diverse library of compounds can be rapidly synthesized using parallel synthesis techniques.
Strategic Use in Fragment-Based and Diversity-Oriented Synthesis
Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies for the discovery of new lead compounds. In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked to create more potent molecules. The fluorinated and brominated benzene core of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene could serve as a valuable fragment. The bromoethyl group would provide a vector for fragment growth or linking.
In DOS, the goal is to create a collection of structurally diverse molecules that cover a wide area of chemical space. The multiple reactive sites on 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene could be exploited in DOS pathways to generate a variety of scaffolds, including linear, branched, and cyclic structures.
Precursor for Fluorine-Containing Aromatic Intermediates in Advanced Materials Science
Fluorine-containing aromatic compounds are of great interest in materials science due to their unique electronic and physical properties. They are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene could serve as a precursor for the synthesis of novel fluorine-containing monomers. For example, polymerization of derivatives of this compound could lead to the formation of polymers with tailored properties such as high thermal stability, specific optical properties, and low surface energy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
